5-Chloro-3-bromo-2-hydroxylpyrazine
Description
Significance of Pyrazine (B50134) Scaffolds in Synthetic Chemistry and Materials Science
Pyrazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a fundamental scaffold in organic chemistry. acdlabs.com Its derivatives are integral to a wide array of biologically active compounds and advanced materials. epfl.ch The pyrazine nucleus is found in natural products, such as the marine alkaloids clavulazine and botryllazine A, and in essential molecules like riboflavin (B1680620) and folic acid. epfl.ch In medicinal chemistry, the pyrazine ring is a common feature in numerous pharmaceuticals, including the anti-tuberculosis agent Pyrazinamide and the diuretic Amiloride. acdlabs.comepfl.ch The electron-deficient nature of the pyrazine ring, coupled with the ability of its nitrogen atoms to act as hydrogen bond acceptors, makes it a valuable component in designing molecules with specific biological targets. calistry.org Furthermore, pyrazine-based polymers have garnered interest in materials science for their applications in optical and photovoltaic devices due to their unique electronic and light-responsive properties. epfl.ch
Overview of Halogenated Heterocycles as Synthetic Intermediates
Halogenated heterocycles are organic compounds featuring one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to a heterocyclic ring. acdlabs.comnmrdb.org These compounds are of paramount importance in synthetic organic chemistry, primarily serving as versatile intermediates for the construction of more complex molecules. acdlabs.com The presence of a halogen atom provides a reactive handle for a variety of chemical transformations, most notably in metal-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Buchwald-Hartwig reactions. acdlabs.comclockss.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of functionalized products. The reactivity of the halogenated position is influenced by the nature of the halogen (I > Br > Cl > F) and the electronic properties of the heterocyclic ring. nih.gov This predictable reactivity allows for selective functionalization, even in polyhalogenated systems. nih.gov
Structural Context of 5-Chloro-3-bromo-2-hydroxylpyrazine within Halogenated Pyrazine Chemistry
This compound belongs to the class of poly-functionalized halogenated pyrazines. Its structure is characterized by a pyrazine ring substituted with three different functional groups: a hydroxyl group at position 2, a bromine atom at position 3, and a chlorine atom at position 5. The hydroxyl group likely exists in tautomeric equilibrium with its keto form, 5-chloro-3-bromo-1H-pyrazin-2-one. The presence of two different halogen atoms at electronically distinct positions (C3 and C5) suggests the potential for regioselective functionalization. The bromine atom, being more reactive than the chlorine atom in many cross-coupling reactions, could be selectively targeted. The interplay of the electron-withdrawing effects of the halogens and the nitrogen atoms, along with the electron-donating potential of the hydroxyl group, creates a unique electronic landscape on the pyrazine ring, influencing its reactivity and potential applications as a synthetic building block.
Historical Development of Pyrazine Functionalization Strategies
The synthesis of pyrazine derivatives has a long history, with the first synthesis of a pyrazine compound, initially named "amarone," reported by Laurent in 1844. nmrium.org Early methods often involved the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. nmrium.org Over the years, synthetic strategies have evolved significantly to allow for the introduction of a wide range of functional groups onto the pyrazine core. The development of palladium-catalyzed cross-coupling reactions in the late 20th century revolutionized the functionalization of halogenated pyrazines, providing efficient methods for creating new C-C bonds. clockss.org More recent advancements have focused on direct C-H functionalization, offering more atom-economical routes to substituted pyrazines by avoiding the pre-installation of a halogen atom. acdlabs.com These modern synthetic methodologies have greatly expanded the library of accessible pyrazine derivatives for applications in drug discovery and materials science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-chloro-1H-pyrazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClN2O/c5-3-4(9)7-1-2(6)8-3/h1H,(H,7,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCAKRGPZPLZAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C(=O)N1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physicochemical Properties of 5 Chloro 3 Bromo 2 Hydroxylpyrazine
The physicochemical properties of 5-Chloro-3-bromo-2-hydroxylpyrazine are not experimentally documented. The following table provides predicted values based on its structure and data from analogous compounds. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.
| Property | Predicted Value |
| Molecular Formula | C₄H₂BrClN₂O |
| Molecular Weight | 225.43 g/mol |
| Melting Point | >150 °C (decomposes) |
| pKa (acidic, hydroxyl) | ~6.5 |
| pKa (basic, ring N) | <1 |
| logP | ~1.8 |
| Appearance | Predicted to be an off-white to pale yellow solid. |
Synthesis and Functionalization
A plausible synthetic route to 5-Chloro-3-bromo-2-hydroxylpyrazine could commence from a readily available precursor like 2-aminopyrazine (B29847). The synthesis would involve a series of halogenation and functional group transformation steps.
Proposed Synthetic Pathway:
Diazotization and Hydroxylation: 2-Aminopyrazine can be converted to 2-hydroxypyrazine (B42338) (2-pyrazinone) via a diazotization reaction with sodium nitrite (B80452) in an acidic medium, followed by heating.
Bromination: The resulting 2-hydroxypyrazine can be selectively brominated at the 3- and 5-positions using a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent to yield 3,5-dibromo-2-hydroxypyrazine.
Selective Chlorination: The final step would involve a selective halogen exchange reaction or a direct chlorination that replaces one of the bromine atoms with chlorine. Given the electronic nature of the ring, achieving high selectivity might be challenging and would require careful optimization of reaction conditions, potentially using a specific chlorinating agent and catalyst system. A more controlled approach might involve protecting the hydroxyl group, performing the halogenations, and then deprotecting.
Reactivity and Synthetic Applications
The reactivity of 5-Chloro-3-bromo-2-hydroxylpyrazine is dictated by the electronic properties of the pyrazine (B50134) ring and its substituents.
Acidity: The hydroxyl group imparts acidic character to the molecule, allowing it to be deprotonated by a suitable base to form a pyrazinolate salt. This can be useful for certain substitution reactions.
Cross-Coupling Reactions: The C-Br and C-Cl bonds are prime sites for palladium-catalyzed cross-coupling reactions. Due to the generally higher reactivity of C-Br bonds compared to C-Cl bonds in oxidative addition to palladium(0), selective functionalization at the C-3 position is anticipated. This would allow for the introduction of various aryl, heteroaryl, or alkyl groups via Suzuki, Stille, or Sonogashira couplings, leaving the C-Cl bond intact for subsequent transformations.
Nucleophilic Aromatic Substitution: The electron-deficient nature of the pyrazine ring, further enhanced by the two halogen atoms, makes the molecule susceptible to nucleophilic aromatic substitution (SNA_E_Ar). Strong nucleophiles could potentially displace one of the halogen atoms, although this might require harsh reaction conditions.
The differential reactivity of the two halogen atoms makes this compound a potentially valuable building block for the synthesis of complex, polysubstituted pyrazine derivatives.
Spectroscopic Characterization
Strategies for the Construction of the Pyrazine Ring System with Halogen and Hydroxyl Functionalities
The initial and most fundamental step is the assembly of the pyrazine ring. A highly effective and widely utilized method for synthesizing the 2-hydroxypyrazine (B42338) nucleus is the Jones synthesis, which involves the condensation of an α-amino amide with an α-dicarbonyl compound. beilstein-journals.orgnih.gov This method is valued for its adaptability and the accessibility of the requisite starting materials.
In a typical procedure, a simple 2-hydroxypyrazine can be formed by reacting glycine (B1666218) amide with glyoxal (B1671930) in a basic medium, often with sodium hydroxide (B78521) in methanol (B129727) at reduced temperatures to control the reaction rate. beilstein-journals.org The precise control of reaction parameters, such as the speed of base addition and maintaining a low temperature, is often crucial for maximizing the yield of the desired product. beilstein-journals.org
Examples of the Jones Synthesis for 2-Hydroxypyrazine Ring Construction
| Reactant 1 | Reactant 2 | Product | Key Conditions | Reference |
|---|---|---|---|---|
| Glycine amide | Glyoxal | 2-Hydroxypyrazine | NaOH, low temperature | beilstein-journals.org |
| Alanine amide | Methylglyoxal | 2-Hydroxy-3,5-dimethylpyrazine | NaOH, low temperature | beilstein-journals.org |
| α-Aminoamide | Phenylglyoxal | 3,5-Disubstituted-2-hydroxypyrazine | Various bases and solvents | beilstein-journals.orgnih.gov |
A related approach utilizes α-amino acid nitriles as the amino component, which also provides an efficient pathway to a variety of 2-hydroxypyrazines.
It is important to note that these condensation reactions inherently install the hydroxyl group during the formation of the pyrazine ring. The incorporation of halogen atoms is typically performed in subsequent steps on the pre-formed hydroxypyrazine core.
Regioselective Halogenation Approaches for Pyrazine Derivatives
With the 2-hydroxypyrazine scaffold in hand, the subsequent challenge lies in the precise, regioselective installation of bromine and chlorine atoms at the C-3 and C-5 positions. The inherent electronic properties of the pyrazine ring, which is electron-deficient, along with the directing influence of the hydroxyl substituent, are the guiding factors in these halogenation reactions.
The hydroxyl group at the C-2 position of the pyrazine ring acts as an activating substituent and is ortho-, para-directing. This electronic influence preferentially directs electrophilic reagents, including halogens, to the adjacent C-3 (ortho) and opposing C-5 (para) positions. This directing effect is the cornerstone for achieving the desired 3-bromo-5-chloro substitution pattern.
A logical and controllable route to 5-chloro-3-bromo-2-hydroxypyrazine involves the sequential halogenation of 2-hydroxypyrazine. The sequence of these additions is a critical consideration.
Bromination of 2-Hydroxypyrazine: The initial step would likely be the bromination of 2-hydroxypyrazine. The activating hydroxyl group would direct bromination to the C-3 and C-5 positions. Through careful control of the stoichiometry of the brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, it is often possible to achieve selective monobromination at the more reactive C-3 position, yielding 3-bromo-2-hydroxypyrazine. Over-bromination would lead to the formation of 3,5-dibromo-2-hydroxypyrazine. A related transformation involving the bromination of a dihydropyrazinone intermediate has been documented in the synthesis of 3-alkyl-2-methoxypyrazines. dur.ac.uk
Chlorination of 3-Bromo-2-hydroxypyrazine: Following the successful synthesis of 3-bromo-2-hydroxypyrazine, the next step is the introduction of a chlorine atom. The hydroxyl group's directing effect will now guide the incoming chlorine to the vacant C-5 position. Treatment of 3-bromo-2-hydroxypyrazine with a suitable chlorinating agent, for example, N-chlorosuccinimide (NCS), is the logical step to produce the final target molecule, 5-chloro-3-bromo-2-hydroxypyrazine. An analogous halogenation sequence on a substituted 2-hydroxypyridine (B17775) is described in the patent literature, lending support to this proposed strategy. google.com
Proposed Sequential Halogenation Strategy
| Starting Material | Reagent | Product | Rationale | Analogous Reference |
|---|---|---|---|---|
| 2-Hydroxypyrazine | Brominating Agent (e.g., NBS) | 3-Bromo-2-hydroxypyrazine | Ortho-directing effect of the hydroxyl group. | dur.ac.uk |
| 3-Bromo-2-hydroxypyrazine | Chlorinating Agent (e.g., NCS) | 5-Chloro-3-bromo-2-hydroxypyrazine | Para-directing effect of the hydroxyl group. | google.com |
Introduction of the Hydroxyl Group into Halogenated Pyrazine Scaffolds
An alternative synthetic paradigm involves the initial construction of a dihalogenated pyrazine, followed by the strategic introduction of the hydroxyl group.
Dihalogenated pyrazines are susceptible to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing character of the two ring nitrogen atoms, augmented by the presence of halogen substituents, renders the pyrazine ring electrophilic and thus prone to attack by nucleophiles. A common method to install a hydroxyl group is through the direct displacement of a halide with a hydroxide ion, or by using a protected hydroxyl equivalent, such as a methoxy (B1213986) group, which can be subsequently cleaved.
For instance, a 3-bromo-5-chloropyrazine could potentially be treated with a strong base like sodium hydroxide, likely under heating, to displace one of the halogens. The regioselectivity of such a reaction would be dependent on the relative reactivity of the C-Br versus the C-Cl bond in this specific electronic environment. A more controlled and often higher-yielding method involves reaction with sodium methoxide (B1231860) to form a methoxypyrazine intermediate, which can then be demethylated to the desired hydroxypyrazine. The successful synthesis of 3-bromo-5-methoxypyridine (B189597) from 3,5-dibromopyridine (B18299) via this method illustrates the principle on a similar heterocyclic system. chemicalbook.com
A further strategy for introducing a hydroxyl group is through the chemical transformation of a precursor functional group. A viable route could involve the synthesis of a 2-aminopyrazine (B29847) derivative, such as 3-bromo-5-chloro-2-aminopyrazine, which can then be converted to the corresponding 2-hydroxypyrazine. This is typically accomplished via a diazotization reaction, wherein the primary amine is treated with a reagent like sodium nitrite (B80452) in a strong acid to form a diazonium salt intermediate. This intermediate is then hydrolyzed in situ to the hydroxyl derivative. A patented procedure for the synthesis of substituted pyridines details a similar conversion of a 2-amino to a 2-hydroxy group, confirming the viability of this approach in related heterocyclic systems. google.com
Optimization of Reaction Conditions and Yields for this compound Synthesis
The optimization of reaction conditions is paramount in maximizing the yield and purity of the target compound, 5-chloro-3-bromo-2-hydroxypyrazine. This involves a careful selection of catalytic systems, solvents, and temperature control throughout the synthetic pathway.
Catalytic Systems in Halogenation and Hydroxylation Reactions
The introduction of halogen atoms onto the pyrazine ring often necessitates the use of a catalyst to enhance the reaction rate and control selectivity. In the context of electrophilic aromatic substitution, which is the likely mechanism for halogenation, various catalytic systems can be employed.
For the chlorination of hydroxypyrazines, phosphorus oxychloride (POCl₃) can serve as both a chlorinating agent and a catalyst. In the synthesis of related halogenated pyrazines, N-halosuccinimides (NCS for chlorination and NBS for bromination) are commonly used halogenating reagents. The efficiency of these reactions can often be improved by the addition of a catalytic amount of a Lewis acid or a protic acid.
The choice of catalyst can significantly influence the outcome of the reaction, including the position of halogenation and the formation of byproducts. For instance, in the synthesis of related heterocyclic compounds, the use of specific catalysts has been shown to direct halogenation to a particular position on the aromatic ring.
Table 1: Potential Catalytic Systems for Halogenation of 2-Hydroxypyrazine Derivatives
| Halogenation Step | Reagent | Potential Catalytic System | Rationale |
| Bromination | N-Bromosuccinimide (NBS) | Acetic Acid, Sulfuric Acid | Acid catalysis can increase the electrophilicity of the bromine source. |
| Chlorination | N-Chlorosuccinimide (NCS) | Lewis Acids (e.g., AlCl₃, FeCl₃) | Lewis acids can activate the halogenating agent, facilitating the attack on the electron-rich pyrazine ring. |
| Chlorination | Phosphorus Oxychloride | None (reagent acts as catalyst) | Commonly used for converting hydroxyl groups to chlorides on heterocyclic rings. |
It is important to note that empirical optimization of the catalyst and its loading would be necessary to achieve the desired outcome for the synthesis of 5-chloro-3-bromo-2-hydroxypyrazine.
Solvent Effects and Temperature Control in Synthetic Pathways
The choice of solvent and the precise control of reaction temperature are critical parameters that can profoundly impact the yield, selectivity, and rate of the synthesis of halogenated hydroxypyrazines.
Temperature control is essential to manage the exothermic nature of halogenation reactions and to prevent the formation of undesired byproducts. Many halogenation reactions are initiated at low temperatures (e.g., 0 °C) and then allowed to warm to room temperature or heated to a specific temperature to drive the reaction to completion. The optimal temperature profile will depend on the specific reagents and substrates used. For instance, in the synthesis of related dihalogenated pyrazinones, reactions are often carried out at controlled temperatures to prevent over-halogenation.
Table 2: Influence of Solvent and Temperature on Halogenation Reactions of Aromatic Heterocycles
| Reaction Parameter | Effect on Synthesis | Example from Related Syntheses |
| Solvent Polarity | Can stabilize or destabilize charged intermediates, affecting reaction rate and selectivity. | In some electrophilic substitutions, polar solvents can stabilize the arenium ion intermediate, accelerating the reaction. quora.com |
| Solvent Type | Aprotic solvents like DMF or acetonitrile (B52724) are often used for halogenations with N-halosuccinimides. | The use of DMF has been reported to facilitate the synthesis of dihalopyrazinones. |
| Temperature | Controls reaction rate and minimizes byproduct formation. | Halogenation reactions are often initiated at low temperatures to control exothermicity and improve selectivity. |
Careful, systematic optimization of both solvent and temperature for each step of the proposed synthesis of 5-chloro-3-bromo-2-hydroxypyrazine would be crucial for achieving a high-yielding and clean reaction.
Green Chemistry Principles in the Synthesis of Halogenated Hydroxypyrazines
The application of green chemistry principles to the synthesis of halogenated hydroxypyrazines is essential for developing environmentally benign and sustainable processes. The core tenets of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and catalysts, can be integrated into the synthetic design. mobt3ath.com
One key aspect is the selection of solvents. Traditional organic solvents often pose environmental and health hazards. The exploration of greener alternatives, such as water, supercritical fluids, or bio-based solvents, is a primary goal. youtube.com For the synthesis of nitrogen-containing heterocycles, water has been investigated as a reaction medium, often leading to simplified work-up procedures and reduced environmental impact. mobt3ath.com
The use of catalytic rather than stoichiometric reagents is another cornerstone of green chemistry. Catalytic systems, as discussed in section 2.4.1, can reduce waste and improve the efficiency of reactions. The development of recyclable catalysts would further enhance the green credentials of the synthesis.
Atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another important consideration. Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. One-pot or tandem reactions, where multiple transformations occur in a single reaction vessel, can significantly improve atom economy and reduce the need for intermediate purification steps, thereby minimizing solvent usage and waste generation. mobt3ath.com
Energy efficiency is also a key principle. The use of microwave irradiation or ultrasound as alternative energy sources can often lead to shorter reaction times and reduced energy consumption compared to conventional heating methods.
By systematically applying these green chemistry principles, the synthesis of 5-chloro-3-bromo-2-hydroxypyrazine and other halogenated hydroxypyrazines can be made more sustainable and environmentally responsible.
Table 3: Application of Green Chemistry Principles to Halogenated Pyrazine Synthesis
| Green Chemistry Principle | Application in Synthesis | Potential Benefit |
| Use of Safer Solvents | Replacing hazardous organic solvents with water, ethanol, or other bio-based solvents. | Reduced environmental impact and improved worker safety. |
| Catalysis | Employing recyclable catalysts for halogenation and other steps. | Minimized waste, increased efficiency, and potential for catalyst reuse. |
| Atom Economy | Designing synthetic routes with high atom economy, such as one-pot reactions. | Reduced raw material consumption and waste generation. |
| Energy Efficiency | Utilizing microwave or ultrasonic irradiation to accelerate reactions. | Shorter reaction times and lower energy consumption. |
Theoretical Framework of Tautomerism in N-Heteroaromatic Systems
Tautomerism in N-heteroaromatic compounds is a widely studied phenomenon that significantly influences their chemical behavior. The equilibrium between different tautomeric forms can be affected by various factors, including the molecular structure, the nature of substituents, and the surrounding environment, such as the solvent or the physical state.
The tautomeric equilibrium of 2-hydroxypyrazines involves the interconversion between the aromatic hydroxy form and the non-aromatic pyrazinone form. This is analogous to the well-studied tautomerism of 2-hydroxypyridine, which exists in equilibrium with 2-pyridone. nih.govnih.gov In the case of this compound, two principal tautomers are considered: the 2-hydroxy form (1a) and the 2-oxo or pyrazinone form (1b).
The position of this equilibrium is highly dependent on the medium. In the gas phase and in non-polar solvents, the hydroxy form of similar N-heterocycles is often favored due to its aromatic stability. acs.org Conversely, in polar solvents and in the solid state, the pyrazinone form is generally more stable. acs.org This shift is attributed to the greater dipole moment of the pyrazinone tautomer, leading to stronger intermolecular interactions with polar solvent molecules, and the formation of stable hydrogen-bonded dimers in the solid state. nih.govnih.gov For instance, studies on 2-hydroxypyridine have shown that the pyridone form is predominant in polar solvents and the solid state. acs.org
The equilibrium can be represented as follows:

Figure 1: Tautomeric equilibrium between the 2-hydroxy (1a) and 2-oxo (1b) forms of this compound.
The electron-withdrawing nature of the halogen atoms can impact the relative stability of the tautomers. For other heterocyclic systems, it has been observed that electron-withdrawing substituents can favor the oxo form. researchgate.net In the case of this compound, the inductive effect of the halogens would decrease the electron density in the pyrazine ring, potentially stabilizing the pyrazinone tautomer (1b) where the double bonds are more localized. Furthermore, halogen bonding interactions could also play a role in the stabilization of certain tautomeric forms in the solid state.
Computational Modeling of Tautomeric Forms and Energy Barriers
Computational chemistry provides powerful tools for investigating tautomeric equilibria, offering insights into the relative stabilities of tautomers and the energy barriers for their interconversion.
Density Functional Theory (DFT) has become a standard method for studying tautomerism in heterocyclic systems. researchgate.netbeilstein-journals.org By performing DFT calculations, it is possible to determine the optimized geometries and relative energies of the 2-hydroxy (1a) and 2-oxo (1b) tautomers of this compound. These calculations can predict which tautomer is more stable in the gas phase and in different solvents, often by using a polarizable continuum model (PCM). github.com
Furthermore, DFT can be used to locate the transition state for the interconversion between the tautomers and calculate the associated energy barrier. acs.org A high energy barrier would suggest that the tautomers can coexist as a mixture, while a low barrier would indicate a rapid equilibrium.
Table 1: Hypothetical DFT-Calculated Relative Energies of Tautomers of this compound
| Tautomer | Gas Phase (ΔE, kcal/mol) | Water (ΔG, kcal/mol) |
| 2-hydroxy (1a) | 0.0 (Reference) | 2.5 |
| 2-oxo (1b) | 1.8 | 0.0 (Reference) |
| Transition State | 35.2 | 28.7 |
Note: This table presents hypothetical data based on trends observed for similar molecules. Actual values would require specific calculations for this compound.
While DFT calculations provide static information about tautomer stability, Molecular Dynamics (MD) simulations can offer a dynamic picture of the tautomerization process, particularly in solution. acs.orgarxiv.org MD simulations can explicitly model the interactions between the solute (this compound) and individual solvent molecules.
Quantum Mechanics/Molecular Mechanics (QM/MM) MD simulations are particularly useful in this context. nih.govacs.org In this approach, the tautomeric molecule is treated with a quantum mechanical method, while the surrounding solvent is treated with a classical force field. This allows for the study of how specific solvent interactions, such as hydrogen bonding, can influence the tautomeric equilibrium and the proton transfer mechanism. acs.orgacs.org These simulations can reveal the role of solvent molecules in stabilizing one tautomer over the other and in facilitating the interconversion process. acs.org
Spectroscopic Elucidation of Tautomeric Forms in this compound
Spectroscopic techniques are essential for the experimental investigation of tautomeric equilibria, as they can provide direct evidence for the presence of different tautomers in various states.
The dominant tautomeric form of this compound in a given environment could be determined by a combination of spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for distinguishing between the hydroxy and oxo tautomers. The 2-hydroxy form (1a) would be expected to show a characteristic O-H stretching vibration, while the 2-oxo form (1b) would exhibit a distinct N-H stretching band and a C=O stretching band. nih.gov The positions of these bands can be influenced by hydrogen bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can also provide valuable information. The chemical shifts of the ring protons and carbons would differ between the two tautomers due to the differences in their electronic structures. For instance, the carbon atom at position 2 would have a chemical shift characteristic of a carbon bearing a hydroxyl group in tautomer 1a, while in tautomer 1b, it would be in the range expected for a carbonyl carbon.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The two tautomers are expected to have different UV-Vis absorption spectra due to the differences in their chromophoric systems. The aromatic 2-hydroxy form (1a) and the non-aromatic 2-oxo form (1b) would exhibit distinct absorption maxima. researchgate.net By comparing the spectrum of a sample to the spectra of model compounds where the tautomerism is "locked" (e.g., by replacing the mobile proton with a methyl group), the position of the equilibrium can be determined.
Table 2: Expected Spectroscopic Data for the Tautomers of this compound
| Spectroscopic Technique | 2-hydroxy form (1a) | 2-oxo form (1b) |
| IR (cm-1) | ν(O-H): ~3400-3600 | ν(N-H): ~3200-3400, ν(C=O): ~1650-1680 |
| 13C NMR (ppm) | C2: ~155-165 | C2: ~170-180 |
| UV-Vis (nm) | λmax: ~280-300 | λmax: ~320-340 |
Note: This table presents expected ranges based on data for similar compounds. Actual values would need to be determined experimentally.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomer Quantification
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for the detailed study of tautomeric equilibria in solution. researchgate.netnih.gov By analyzing the chemical shifts, coupling constants, and signal integrations in both ¹H and ¹³C NMR spectra, it is possible to identify and quantify the different tautomeric forms present under specific conditions. For 5-chloro-3-bromo-2-hydroxypyrazine, the key to distinguishing between the hydroxyl and pyrazinone tautomers lies in identifying the signals corresponding to the labile proton (OH vs. NH) and the changes in the chemical shifts of the ring carbons, particularly the carbon atom at position 2.
In the pyrazinone tautomer, the presence of an N-H proton would typically give rise to a broader signal in the ¹H NMR spectrum, with a chemical shift that is highly dependent on the solvent and concentration. Conversely, the O-H proton of the hydroxyl tautomer would also be observable, though its chemical shift and signal width would similarly be affected by hydrogen bonding and exchange rates. The quantification of the tautomeric ratio can be achieved by integrating the signals corresponding to unique protons in each tautomer, such as the distinct ring protons, if their signals are sufficiently resolved.
The ¹³C NMR spectrum provides more definitive evidence for the dominant tautomer. The presence of a carbonyl group (C=O) in the pyrazinone form results in a characteristic downfield signal in the range of 150-170 ppm. In contrast, the C-OH carbon of the hydroxyl tautomer would resonate at a significantly different, upfield chemical shift. The position of the halogen substituents also influences the chemical shifts of the adjacent carbon atoms, providing a more detailed electronic picture of the molecule. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can further elucidate the spatial proximity of protons, confirming the specific tautomeric and conformational structures. nih.gov
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Pyrazinone Tautomers
| Nucleus | Tautomer Form | Typical Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | Pyrazinone (N-H) | 7.0 - 12.0 | Broad signal, dependent on solvent and concentration. |
| ¹H | Hydroxyl (O-H) | 5.0 - 10.0 | Signal position and width are variable. |
| ¹³C | Pyrazinone (C=O) | 150 - 170 | Characteristic downfield shift for the carbonyl carbon. |
| ¹³C | Hydroxyl (C-OH) | 140 - 160 | Upfield shift relative to the carbonyl carbon. |
Vibrational Spectroscopy (IR and Raman) for Distinguishing Hydroxyl and Carbonyl Forms
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is a highly effective method for distinguishing between the hydroxyl and carbonyl tautomers of 5-chloro-3-bromo-2-hydroxypyrazine. nih.govamericanpharmaceuticalreview.comyoutube.com These techniques probe the vibrational modes of a molecule, and the presence of either a hydroxyl (O-H) group or a carbonyl (C=O) group gives rise to characteristic and easily identifiable absorption or scattering bands.
In the IR spectrum, the hydroxyl form would exhibit a broad stretching vibration (ν(O-H)) in the region of 3200-3600 cm⁻¹. The broadness of this band is a result of intermolecular hydrogen bonding. In contrast, the pyrazinone form would be characterized by a strong, sharp absorption band corresponding to the carbonyl stretching vibration (ν(C=O)), typically found in the 1650-1700 cm⁻¹ range. The N-H stretching vibration of the pyrazinone tautomer would also be present, usually in the 3000-3300 cm⁻¹ region.
Raman spectroscopy provides complementary information. nih.gov The C=O stretch is also Raman active and would appear in a similar region as in the IR spectrum. The pyrazine ring vibrations, which are also sensitive to the tautomeric form, can often be more clearly resolved in the Raman spectrum. By comparing the experimental spectra with theoretical calculations, a detailed assignment of the vibrational modes can be achieved, confirming the dominant tautomeric form.
Table 2: Characteristic Vibrational Frequencies for Tautomer Identification
| Vibrational Mode | Tautomer Form | Typical Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|---|
| O-H stretch | Hydroxyl | 3200 - 3600 | IR |
| C=O stretch | Pyrazinone | 1650 - 1700 | IR, Raman |
| N-H stretch | Pyrazinone | 3000 - 3300 | IR |
| Pyrazine ring modes | Both | 1000 - 1600 | IR, Raman |
UV-Vis Spectroscopy for Electronic Structure Perturbations due to Tautomerism
UV-Vis spectroscopy is a valuable tool for investigating the electronic structure of molecules and how it is perturbed by tautomerism. mdpi.comresearchgate.netnumberanalytics.com The interconversion between the hydroxyl and pyrazinone forms of 5-chloro-3-bromo-2-hydroxypyrazine results in significant changes to the conjugated π-electron system, which in turn affects the electronic transitions and the resulting UV-Vis absorption spectrum.
The hydroxyl tautomer possesses an aromatic pyrazine ring, which would be expected to exhibit π → π* transitions at specific wavelengths. The pyrazinone tautomer, on the other hand, has a cross-conjugated system with a carbonyl group, which introduces an n → π* transition, typically at a longer wavelength (a bathochromic or red shift) compared to the π → π* transitions of the aromatic form. The position and intensity of these absorption bands are also sensitive to the solvent polarity, which can shift the tautomeric equilibrium. mdpi.com By studying the UV-Vis spectra in a range of solvents with varying polarities, it is possible to observe these shifts and infer the relative stability of the tautomers in different environments. sciforum.netsemanticscholar.org
Table 3: Expected UV-Vis Absorption Maxima for Different Tautomers
| Tautomer Form | Electronic Transition | Expected λmax (nm) | Notes |
|---|---|---|---|
| Hydroxyl (Aromatic) | π → π* | 250 - 300 | Position can be influenced by substituents. |
| Pyrazinone (Cross-conjugated) | n → π* | 300 - 350 | Lower energy transition, often sensitive to solvent. |
Solid-State Structural Analysis for Tautomer Conformation
While spectroscopic methods provide invaluable information about tautomeric equilibria in solution, solid-state analysis, particularly X-ray crystallography, offers a definitive picture of the preferred tautomeric form and its three-dimensional structure in the crystalline state.
X-ray Crystallography for Molecular Geometry and Hydrogen Bonding Patterns
X-ray crystallography is the gold standard for determining the precise molecular geometry, including bond lengths, bond angles, and torsional angles, of a crystalline compound. For 5-chloro-3-bromo-2-hydroxypyrazine, a single-crystal X-ray diffraction study would unambiguously determine whether the molecule exists as the hydroxyl or pyrazinone tautomer in the solid state. The analysis would reveal the exact positions of all atoms, including the hydrogen atom of the hydroxyl or imino group.
Furthermore, X-ray crystallography provides detailed insights into the hydrogen bonding patterns within the crystal lattice. mdpi.com In the case of the pyrazinone tautomer, strong N-H···O or N-H···N hydrogen bonds would likely be observed, leading to the formation of dimers, chains, or more complex three-dimensional networks. These hydrogen bonds play a critical role in stabilizing the crystal structure. The presence and nature of these interactions are crucial for understanding the physical properties of the solid material.
Table 4: Representative Crystallographic Parameters for Halogenated Pyrazoles
| Parameter | Value | Significance |
|---|---|---|
| N-H···N distance | ~2.1 Å | Indicates strong intermolecular hydrogen bonding. ulb.ac.be |
| C-H···π distance | 2.7 - 3.3 Å | Suggests the presence of weaker C-H···π interactions. mdpi.com |
| Dihedral Angle | Variable | Describes the planarity and orientation of molecules. mdpi.com |
Note: Data presented is representative of similar halogenated heterocyclic systems and serves as an illustrative example.
Crystal Packing and Intermolecular Interactions Modulated by Tautomerism
In addition to hydrogen bonding and π-π stacking, the presence of bromine and chlorine atoms introduces the possibility of halogen bonding. uautonoma.clunibe.ch Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophile, such as a nitrogen or oxygen atom on a neighboring molecule. The directionality and strength of these halogen bonds can significantly influence the crystal packing, leading to specific supramolecular architectures. The interplay between hydrogen bonding, π-π stacking, and halogen bonding, all of which are modulated by the dominant tautomeric form, ultimately determines the final crystal structure and the material's properties.
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrazine Ring
The electron-deficient nature of the pyrazine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This is a primary pathway for the functionalization of the molecule. The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orgnih.gov The presence of two halogen atoms, both positioned ortho to ring nitrogens, provides two potential sites for nucleophilic attack.
The general mechanism for an SNAr reaction is as follows:
Addition Step: A nucleophile attacks the carbon atom bearing a leaving group (in this case, a halogen), leading to the formation of a tetrahedral, negatively charged Meisenheimer complex. The aromaticity of the pyrazine ring is temporarily disrupted. libretexts.org
Elimination Step: The leaving group departs, and the aromaticity of the ring is restored, resulting in the substituted product. youtube.com
Reactivity of the Chloro Substituent
The chloro group at the C-5 position is ortho to one of the ring nitrogen atoms. This position is activated towards nucleophilic attack because the electronegative nitrogen can stabilize the negative charge of the Meisenheimer intermediate through resonance. In dihalopyrazines, the relative reactivity of the chloro and bromo substituents is governed by a balance between the electronegativity of the halogen and its ability to act as a leaving group. While the C-Cl bond is stronger than the C-Br bond, the specific electronic environment of the pyrazine ring dictates the ultimate reactivity. Generally, SNAr reactions on chloropyrazines require either highly activated substrates or strong nucleophiles and may necessitate elevated temperatures.
Reactivity of the Bromo Substituent
The bromo group at the C-3 position is also ortho to a ring nitrogen, activating it towards nucleophilic attack. Bromine is generally a better leaving group than chlorine due to the weaker carbon-bromine bond and the greater polarizability of the bromide ion. Consequently, in many heteroaromatic systems, a bromo substituent is more readily displaced than a chloro substituent in SNAr reactions. It is therefore anticipated that nucleophilic substitution on this compound would preferentially occur at the C-3 position.
Regioselectivity and Kinetics of SNAr Reactions
The regioselectivity of SNAr reactions on this compound is expected to favor substitution at the C-3 (bromo) position over the C-5 (chloro) position. This preference is primarily attributed to the better leaving group ability of bromide compared to chloride.
The kinetics of these reactions are influenced by several factors:
Nucleophile Strength: Stronger nucleophiles (e.g., alkoxides, thiolates, amines) will react faster.
Solvent: Polar aprotic solvents (e.g., DMSO, DMF) are typically used as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity.
Temperature: Higher reaction temperatures generally increase the reaction rate.
The reaction is expected to follow second-order kinetics, being first order in both the pyrazine substrate and the nucleophile.
Table 1: Expected Regioselectivity in SNAr Reactions This table is based on general principles of halogen reactivity in heteroaromatic SNAr reactions, as specific experimental data for this compound is not available.
| Position | Substituent | Relative C-X Bond Strength | Leaving Group Ability | Expected Reactivity |
| C-3 | Bromo | Weaker | Higher | More Reactive |
| C-5 | Chloro | Stronger | Lower | Less Reactive |
Transformations Involving the Hydroxyl Group
The hydroxyl group at the C-2 position, being adjacent to a ring nitrogen, imparts phenolic and enolic character to the molecule. Its reactivity is significantly influenced by the pyrazine ring's electron-withdrawing nature and the aforementioned tautomerism with the 2(1H)-pyrazinone form.
O-Alkylation and O-Acylation Reactions
The hydroxyl group can undergo O-alkylation and O-acylation to form the corresponding ethers and esters. These reactions typically proceed via deprotonation of the hydroxyl group with a suitable base to form a more nucleophilic pyrazinolate anion, which then reacts with an alkylating or acylating agent.
O-Alkylation: Reaction with an alkyl halide (e.g., methyl iodide) or a sulfate (B86663) (e.g., dimethyl sulfate) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) would yield the 2-alkoxy derivative.
O-Acylation: Treatment with an acyl chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride) in the presence of a base such as pyridine (B92270) or triethylamine (B128534) would produce the corresponding 2-acyloxy compound.
It is important to note that N-alkylation or N-acylation at the adjacent ring nitrogen is a potential competing reaction, particularly if the 2(1H)-pyrazinone tautomer is present.
Table 2: General Conditions for Hydroxyl Group Transformations This table provides illustrative reaction conditions based on standard organic chemistry methods for similar heterocyclic alcohols.
| Reaction Type | Typical Reagents | Base | Product Class |
| O-Alkylation | Alkyl Halide (R-X) | NaH, K2CO3 | Ether (O-R) |
| O-Acylation | Acyl Halide (RCOCl) | Pyridine, Et3N | Ester (O-COR) |
Oxidation and Reduction Pathways of the Hydroxyl Moiety
The oxidation and reduction of the hydroxyl group on the pyrazine ring are complex transformations that can affect the entire molecule.
Oxidation: The 2-hydroxypyrazine moiety is part of a system that can be susceptible to oxidation. Depending on the oxidant and reaction conditions, oxidation could potentially lead to the formation of pyrazine-2,3-dione derivatives or other more complex, potentially ring-opened, products. The presence of easily oxidizable halogens and the electron-deficient ring system makes controlled oxidation challenging.
Reduction: Reduction of the hydroxyl group itself is not a typical transformation. More commonly, reductive conditions would lead to the dehalogenation of the chloro and/or bromo substituents. Catalytic hydrogenation (e.g., using H2/Pd-C) or treatment with reducing agents like zinc in acetic acid could result in the sequential removal of the halogen atoms, likely the bromo group first, to yield mono-halo or fully dehalogenated hydroxypyrazines. Under more forcing conditions, the pyrazine ring itself could be reduced.
Cross-Coupling Reactions and Organometallic Transformations
The presence of two distinct halogen atoms (bromine and chlorine) on the pyrazine ring makes 5-chloro-3-bromo-2-hydroxypyrazine an excellent substrate for selective, stepwise functionalization using organometallic cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The general reactivity of aryl halides in these reactions follows the order C-I > C-Br > C-OTf > C-Cl, which is based on the bond dissociation energies. harvard.edunsf.govlibretexts.orgnih.gov This inherent difference in reactivity is the cornerstone for achieving selectivity with the 5-chloro-3-bromo-2-hydroxypyrazine substrate.
Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with an organohalide. libretexts.orgyonedalabs.com For 5-chloro-3-bromo-2-hydroxypyrazine, the reaction can be tuned to selectively substitute the more reactive C-Br bond, leaving the C-Cl bond intact for a subsequent, different coupling reaction. nih.govnih.gov The reaction typically employs a palladium catalyst like Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base such as Na₂CO₃, K₃PO₄, or Cs₂CO₃. nih.govnih.gov
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst (typically CuI). wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.comyoutube.com The higher reactivity of the C-Br bond compared to the C-Cl bond allows for the selective introduction of an alkynyl group at the C-3 position of the pyrazine ring. rsc.org
Heck Reaction: The Heck reaction couples an organohalide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.com Similar to other palladium-catalyzed couplings, the C-Br bond at position 3 would be expected to react preferentially over the C-Cl bond at position 5, allowing for the regioselective synthesis of 3-vinyl-5-chloro-2-hydroxypyrazine derivatives.
The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle consisting of three main steps: oxidative addition of the palladium(0) catalyst to the aryl-halide bond, transmetalation with the organometallic coupling partner (for Suzuki and Sonogashira), and reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.orguwindsor.ca
Copper-catalyzed or mediated coupling reactions, such as the Ullmann condensation, are classical methods for forming carbon-heteroatom (C-N, C-O, C-S) and carbon-carbon bonds. tcichemicals.compsu.edursc.orgpsu.edu While often requiring harsher conditions than palladium-catalyzed reactions, modern advancements have led to milder protocols. These reactions can be particularly useful for amination, etherification, or thiolation of the pyrazine ring. The differential reactivity of the C-Br and C-Cl bonds would again be expected to favor substitution at the more labile C-3 position.
The significant difference in reactivity between the bromine and chlorine substituents is a key synthetic advantage of 5-chloro-3-bromo-2-hydroxypyrazine. By carefully selecting the catalyst, ligands, and reaction conditions, chemists can perform sequential cross-coupling reactions.
For instance, a Suzuki or Sonogashira coupling can be performed first under relatively mild conditions to selectively replace the bromine atom. The resulting 3-aryl- or 3-alkynyl-5-chloro-2-hydroxypyrazine can then be subjected to a second, typically more forcing, cross-coupling reaction to functionalize the C-5 position. This stepwise approach allows for the controlled and efficient synthesis of diverse, unsymmetrically substituted 3,5-disubstituted-2-hydroxypyrazines, which are valuable scaffolds in drug discovery.
| Reaction Type | Primary Reactive Site (C-Br) | Secondary Reactive Site (C-Cl) | Key Principle |
|---|---|---|---|
| Suzuki Coupling | High | Low (requires harsher conditions) | Based on C-X bond dissociation energy (C-Br < C-Cl), leading to preferential oxidative addition at the C-Br bond. |
| Sonogashira Coupling | High | Low (requires harsher conditions) | |
| Heck Reaction | High | Low (requires harsher conditions) |
Electrophilic Aromatic Substitution (EAS) and Limitations in Pyrazine Chemistry
Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. However, pyrazine, like other nitrogen-containing heterocycles such as pyridine, is inherently electron-deficient. The two electronegative nitrogen atoms withdraw electron density from the ring, making it significantly less nucleophilic and thus less reactive towards electrophiles than benzene. This deactivation is further exacerbated in acidic media, where the nitrogen atoms become protonated, creating a positively charged ring that repels incoming electrophiles.
Consequently, standard EAS reactions like Friedel-Crafts alkylation and acylation generally fail on unsubstituted pyrazine rings. Reactions such as nitration and halogenation require harsh conditions and often result in low yields.
In the case of 5-chloro-3-bromo-2-hydroxypyrazine, the situation is complex. The two halogen atoms are deactivating groups, further reducing the ring's reactivity. Conversely, the hydroxyl group is a powerful activating, ortho-, para-directing group. In the tautomeric pyrazin-2-ol form, it strongly donates electron density into the ring via resonance. The directing effect of the hydroxyl group would favor electrophilic attack at the C-6 position, which is ortho to the hydroxyl group. The C-4 position is blocked by a nitrogen atom.
Therefore, if an EAS reaction were to occur, it would most likely take place at the C-6 position, provided that conditions could overcome the strong deactivating effects of the pyrazine nitrogens and the two halogens. The outcome is a balance between the strong activation by the hydroxyl group and the strong deactivation by the ring system and halogens.
Ring-Opening and Ring-Closing Reactions of Pyrazine Scaffolds
While cross-coupling and substitution reactions modify the periphery of the pyrazine ring, other transformations can alter the heterocyclic core itself.
One notable reaction pathway for halogenated nitrogen heterocycles is the ANRORC mechanism , which stands for A ddition of a N ucleophile, R ing-O pening, and R ing-C losure. wikipedia.orgresearchgate.net This mechanism is distinct from standard nucleophilic aromatic substitution (SNAr). In an ANRORC process, a strong nucleophile (like sodium amide) attacks a carbon atom of the ring that is not bonded to the leaving group. This addition leads to the opening of the pyrazine ring to form an open-chain intermediate. Subsequent rotation and ring-closure can then occur, expelling the leaving group and often resulting in the introduction of the nucleophile at a different position than the original leaving group, or even leading to a completely different heterocyclic system. While not definitively documented for this specific compound, the ANRORC mechanism is a plausible pathway for reactions of 5-chloro-3-bromo-2-hydroxypyrazine with powerful nucleophiles under specific conditions. wikipedia.org
Ring-closing reactions, on the other hand, typically refer to the formation of a new ring fused to the existing pyrazine scaffold. For example, derivatives of 5-chloro-3-bromo-2-hydroxypyrazine could potentially be used to synthesize fused systems like pyrazolo[1,5-a]pyrazines or imidazo[1,2-a]pyrazines. This would likely involve a series of reactions where the halogens are first replaced with groups (such as amines or hydrazines) that can then participate in an intramolecular cyclization to build the new fused ring.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy provides the most definitive information regarding the molecular structure of this compound in solution. Through a combination of one-dimensional and two-dimensional experiments, a complete assignment of proton and carbon signals can be achieved, confirming the substitution pattern and electronic environment of the pyrazine core. It is important to note that the "2-hydroxylpyrazine" moiety exists in a tautomeric equilibrium with its more stable keto form, 2-pyrazinone. For the purposes of this analysis, the 3-bromo-5-chloro-1H-pyrazin-2-one tautomer is considered the predominant species.
2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are essential for assembling the molecular puzzle by establishing through-bond and through-space correlations between different nuclei. researchgate.netprinceton.edu
COSY (Correlation Spectroscopy): In this specific case, a ¹H-¹H COSY experiment would be of limited use for structural assignment of the pyrazine ring itself, as there is only one proton directly attached to the ring, meaning no proton-proton coupling correlations can be observed. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment is crucial for directly linking each proton to the carbon atom it is attached to. princeton.edusdsu.edu For this compound, it would show a single cross-peak, correlating the ¹H signal of H-6 to the ¹³C signal of C-6. This unequivocally assigns the protonated carbon in the ring. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful 2D NMR technique for elucidating the substitution pattern of this molecule. It reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). sdsu.eduyoutube.com The single H-6 proton would show correlations to multiple carbon atoms, confirming the connectivity around the ring.
Expected HMBC Correlations for H-6:
| Proton | Correlated Carbon | Coupling | Significance |
|---|---|---|---|
| H-6 | C-2 | ³JCH | Confirms proximity to the carbonyl carbon. |
| H-6 | C-4 (via N-4) | ³JCH | Establishes connectivity across the nitrogen atom. |
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment detects correlations between nuclei that are close in space, regardless of whether they are connected by bonds. researchgate.net For a small, planar molecule like this, intramolecular NOE signals are less critical for structural assignment but could potentially show correlations between the ring proton (H-6) and the N-H proton, helping to confirm the predominant tautomeric form and conformation in solution.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). nih.govresearchgate.net This precision allows for the determination of the exact elemental formula of the parent ion, which is critical for confirming the identity of this compound and distinguishing it from any potential isobaric compounds (molecules with the same nominal mass but different elemental compositions). nih.gov The characteristic isotopic pattern resulting from the presence of one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1) and one bromine atom (⁷⁹Br:⁸¹Br ≈ 1:1) would produce a distinctive M, M+2, and M+4 isotopic cluster, providing unambiguous confirmation of the presence and number of these halogen atoms.
Calculated Exact Mass for the Molecular Ion of this compound
| Ion Formula | Isotope Combination | Calculated m/z |
|---|---|---|
| [C₄H₂N₂O³⁵Cl⁷⁹Br]⁺ | Lightest | 222.8879 |
| [C₄H₂N₂O³⁷Cl⁷⁹Br]⁺ | 224.8849 | |
| [C₄H₂N₂O³⁵Cl⁸¹Br]⁺ | 224.8858 |
Fragmentation Pattern Analysis for Structural Elucidation
In electron ionization (EI) or collision-induced dissociation (CID) mass spectrometry, the molecular ion of this compound will break apart into smaller, characteristic fragment ions. The analysis of these fragmentation pathways provides a fingerprint that helps to confirm the molecular structure. miamioh.eduwhitman.edu
Key expected fragmentation steps include:
Loss of CO: A common fragmentation for pyrazinones and similar cyclic amides is the neutral loss of carbon monoxide (28 Da) from the molecular ion. researchgate.net
Loss of Halogens: The loss of a bromine radical (·Br, 79/81 Da) or a chlorine radical (·Cl, 35/37 Da) is a highly probable fragmentation pathway for halogenated compounds. miamioh.eduresearchgate.net
Ring Cleavage: Subsequent fragmentation of the heterocyclic ring can lead to the formation of smaller ions, such as cyanides or other nitrogen-containing fragments.
Hypothetical Key Fragments in the Mass Spectrum
| m/z (for ³⁵Cl, ⁷⁹Br) | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 195/197 | [M - CO]⁺ | CO |
| 144/146 | [M - Br]⁺ | ·Br |
| 188/190 | [M - Cl]⁺ | ·Cl |
Tandem Mass Spectrometry for Metabolite Profiling of Pyrazine Derivatives
Tandem Mass Spectrometry (MS/MS) is an essential technique for identifying and quantifying metabolites of a parent compound in complex biological matrices. nih.govyoutube.com In a typical workflow, the mass spectrometer is set to select the molecular ion of this compound (the precursor ion) and then fragment it to produce a characteristic product ion spectrum. osti.gov
When analyzing biological samples, this technique can be used in a "metabolite profiling" mode. The system searches for signals that correspond to predicted metabolic transformations (e.g., oxidation, glucuronidation, glutathione (B108866) conjugation) of the parent compound. Any suspected metabolite can then be selected as a new precursor ion for a further round of fragmentation (MS³). If the fragment ion spectrum of the suspected metabolite shows characteristic fragments that are also present in the parent drug's spectrum (such as the halogenated pyrazine core), it provides strong evidence for its identity. researchgate.netspringernature.com This allows for the sensitive and selective detection of pyrazine derivatives and their biotransformation products without the need for extensive sample cleanup.
Vibrational Spectroscopy (Infrared and Raman)
The vibrational spectrum of 5-Chloro-3-bromo-2-hydroxypyrazine is characterized by absorption bands corresponding to its specific functional groups. The presence of a hydroxyl (-OH) group gives rise to a characteristic stretching vibration, typically observed in the range of 3200-3600 cm⁻¹ in the IR spectrum. The exact position and shape of this band can indicate the extent of hydrogen bonding.
The pyrazine ring itself exhibits a series of characteristic stretching and bending vibrations. C-N and C=N stretching vibrations are expected in the 1600-1400 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring typically appear around 3000-3100 cm⁻¹. The substitutions on the ring, a chloro and a bromo group, also have distinct vibrational signatures. The C-Cl stretching vibration is generally found in the 800-600 cm⁻¹ range, while the C-Br stretch occurs at a lower frequency, typically between 600-500 cm⁻¹.
A key aspect of 2-hydroxypyrazines is their potential to exist in tautomeric forms, primarily the hydroxy form and the keto form (pyrazin-2-one). Vibrational spectroscopy is a powerful tool to distinguish between these tautomers. The hydroxy form is characterized by the O-H stretching band mentioned earlier. In contrast, the keto tautomer, 5-bromo-3-chloro-1H-pyrazin-2-one, would exhibit a strong carbonyl (C=O) stretching absorption in the IR spectrum, typically in the region of 1650-1700 cm⁻¹. The presence and relative intensity of the O-H and C=O bands can provide information on the predominant tautomeric form in a given state (solid, liquid, or solution). Density functional theory (DFT) calculations on similar halogenated cytosines have been used to analyze the effects of halogen substituents on vibrational frequencies, which can be a useful comparative tool. nih.govdocumentsdelivered.com
Table 1: Expected Characteristic Vibrational Frequencies for 5-Chloro-3-bromo-2-hydroxypyrazine and its Tautomer
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (Hydroxy Form) | Expected Wavenumber (cm⁻¹) (Keto Form) |
|---|---|---|---|
| O-H | Stretching | 3200-3600 | - |
| C=O | Stretching | - | 1650-1700 |
| C-H (aromatic) | Stretching | 3000-3100 | 3000-3100 |
| C=N, C=C | Ring Stretching | 1400-1600 | 1400-1600 |
| C-Cl | Stretching | 600-800 | 600-800 |
Note: These are expected ranges and can be influenced by the molecular environment and intermolecular interactions.
While 5-Chloro-3-bromo-2-hydroxypyrazine is a relatively rigid molecule, subtle conformational nuances, such as the orientation of the hydroxyl group relative to the ring, can be investigated using vibrational spectroscopy. Theoretical calculations, often employing DFT methods, can predict the vibrational frequencies for different possible conformations. nih.gov By comparing the calculated spectra with the experimental IR and Raman data, the most stable conformation in a given environment can be inferred. For instance, intramolecular hydrogen bonding between the hydroxyl group and a ring nitrogen atom would lead to a noticeable shift in the O-H stretching frequency to a lower wavenumber and a broadening of the band.
Single-Crystal and Powder X-ray Diffraction
X-ray diffraction techniques are indispensable for the definitive determination of the three-dimensional structure of crystalline solids.
Single-crystal X-ray diffraction can provide an unambiguous determination of the molecular structure of 5-Chloro-3-bromo-2-hydroxypyrazine in the solid state. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule. It can definitively establish the positions of the chloro, bromo, and hydroxyl substituents on the pyrazine ring. Furthermore, single-crystal XRD can elucidate the packing of molecules in the crystal lattice and map the intermolecular interactions, such as hydrogen bonding and halogen bonding, which govern the supramolecular architecture. For analogous compounds, like substituted benzohydrazides, single-crystal X-ray diffraction has been successfully used to determine their crystal structures. researchgate.net
Powder X-ray diffraction (PXRD) is a valuable tool for studying the crystallinity and potential polymorphism of 5-Chloro-3-bromo-2-hydroxypyrazine. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical and materials sciences as different polymorphs can exhibit distinct physical properties. PXRD patterns are unique fingerprints for each crystalline phase. By analyzing the PXRD data, one can identify the specific polymorphic form present, assess the degree of crystallinity of a sample, and monitor for any phase transitions that may occur under different conditions.
Advanced Analytical Techniques for Purity and Impurity Profiling
Ensuring the purity of 5-Chloro-3-bromo-2-hydroxypyrazine is paramount for its intended applications. Advanced analytical techniques are employed to separate, identify, and quantify the target compound as well as any potential impurities.
The synthesis of 5-Chloro-3-bromo-2-hydroxypyrazine can potentially lead to the formation of various impurities, including regioisomers (e.g., isomers with different substitution patterns on the pyrazine ring), starting materials, and by-products. The control of regioisomeric impurities is a significant challenge in the synthesis of substituted aromatic compounds. longdom.org
High-performance liquid chromatography (HPLC) is a cornerstone technique for purity assessment and impurity profiling. nih.gov By selecting appropriate stationary and mobile phases, HPLC methods can be developed to achieve high-resolution separation of the main compound from its impurities. Coupling HPLC with mass spectrometry (LC-MS) provides a powerful tool for the identification of unknown impurities by furnishing information on their molecular weights and fragmentation patterns. nih.gov Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), can also be a suitable technique for the analysis of volatile impurities. longdom.org
For non-volatile or thermally labile impurities, other techniques such as thin-layer chromatography (TLC) can be used for initial screening. The development of robust analytical methods is crucial for quality control, enabling the detection and quantification of impurities at very low levels.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| 5-Chloro-3-bromo-2-hydroxypyrazine |
| 5-bromo-3-chloro-1H-pyrazin-2-one |
| 3-chloro-5-fluorophenol |
| Bamifylline hydrochloride |
| Theophylline |
| Aminophylline |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry is a highly effective technique for the analysis of volatile and semi-volatile compounds. For a compound like 5-Chloro-3-bromo-2-hydroxypyrazine, GC-MS can provide both chromatographic separation from other components in a mixture and mass spectral data for structural elucidation and confirmation.
Sample Preparation and Derivatization: Due to the presence of a hydroxyl group, which can make the compound less volatile and prone to peak tailing in GC analysis, a derivatization step is often employed. This typically involves converting the hydroxyl group into a less polar and more volatile ether or ester. For instance, derivatization with methyl chloroformate has been successfully used for other halogenated phenolic compounds prior to GC/MS analysis. dphen1.com
Chromatographic Conditions: The separation of the derivatized analyte would be achieved on a capillary column, likely a non-polar or medium-polarity column. A common choice for halogenated compounds is a 5% polysilarylene and 95% polydimethylsiloxane (B3030410) copolymer capillary column. ijpsr.com The oven temperature program would be optimized to ensure good resolution and peak shape.
Mass Spectrometric Detection: Electron impact (EI) ionization is a common mode for GC-MS analysis, as it produces reproducible fragmentation patterns that are useful for library matching and structural identification. The mass spectrometer would be operated in full-scan mode to acquire the mass spectrum of the compound, which would show the molecular ion peak and characteristic fragment ions resulting from the loss of bromine, chlorine, and other functional groups.
Hypothetical GC-MS Parameters for Derivatized 5-Chloro-3-bromo-2-hydroxypyrazine:
| Parameter | Value |
| Column | ZB-5MS (5% Polysilarylene, 95% Polydimethylsiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Initial 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| MS Source Temperature | 230 °C |
| MS Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Impact (EI), 70 eV |
| Scan Range | 50-500 amu |
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods
High-performance liquid chromatography is a versatile technique that is well-suited for the analysis of non-volatile or thermally labile compounds, making it a suitable alternative to GC-MS for 5-Chloro-3-bromo-2-hydroxypyrazine without the need for derivatization.
Chromatographic Separation: Reversed-phase HPLC is the most probable mode of separation for this compound. A C18 column is a common choice, providing good retention and separation of moderately polar compounds. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile or methanol. The gradient would be optimized to achieve a good separation from any impurities.
Detection Methods:
UV-Vis Detection: The pyrazine ring system is chromophoric, meaning it absorbs ultraviolet (UV) and/or visible light. A diode-array detector (DAD) or a variable wavelength detector (VWD) could be used to monitor the elution of the compound at a specific wavelength, likely in the range of 250-300 nm.
Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides the highest level of selectivity and sensitivity. Electrospray ionization (ESI) is a common ionization technique for LC-MS, and for a compound with a hydroxyl group, it can be operated in either positive or negative ion mode. Negative ion mode might be particularly effective for phenolic compounds. dphen1.com Time-of-flight (TOF) or quadrupole mass analyzers can be used to obtain accurate mass measurements and fragmentation data.
Illustrative HPLC Parameters for 5-Chloro-3-bromo-2-hydroxypyrazine:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm or ESI-MS in negative ion mode |
Capillary Electrophoresis (CE) for Compound Characterization
Capillary electrophoresis is a high-resolution separation technique that is particularly useful for the analysis of charged species. As 5-Chloro-3-bromo-2-hydroxypyrazine has an acidic hydroxyl group, it can be analyzed in its anionic form at an appropriate pH.
Separation Principle: In CE, charged molecules migrate in a buffer-filled capillary under the influence of an electric field. The separation is based on the charge-to-size ratio of the analytes. This technique offers high efficiency and requires very small sample volumes.
Methodology:
Buffer System: The choice of buffer is critical for achieving a good separation. A buffer with a pH above the pKa of the hydroxyl group would ensure that the compound is in its deprotonated, negatively charged form. Borate (B1201080) or phosphate buffers are commonly used.
Applied Voltage: A high voltage is applied across the capillary to drive the separation. The optimal voltage would be determined to balance separation time and Joule heating.
Detection: On-capillary UV-Vis detection is the most common method. The detector is placed at a point along the capillary, and the absorbance is measured as the analytes pass through.
Potential CE Parameters for 5-Chloro-3-bromo-2-hydroxypyrazine:
| Parameter | Value |
| Capillary | Fused silica, 50 µm ID, 60 cm total length (50 cm to detector) |
| Background Electrolyte | 25 mM Sodium borate buffer, pH 9.2 |
| Applied Voltage | 20 kV |
| Injection | Hydrodynamic injection (50 mbar for 5 s) |
| Temperature | 25 °C |
| Detection | UV at 275 nm |
Computational Chemistry and Quantum Mechanical Investigations of 5 Chloro 3 Bromo 2 Hydroxylpyrazine
The Unexplored Electronic Landscape
The electronic structure of a molecule is fundamental to its chemical behavior. Key aspects of this, such as the distribution of electrons and the nature of its molecular orbitals, are yet to be computationally detailed for 5-Chloro-3-bromo-2-hydroxylpyrazine.
Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between these frontier orbitals is a crucial indicator of a molecule's kinetic stability and chemical reactivity. Without dedicated computational studies, the specific energies and spatial distributions of the HOMO and LUMO for this compound remain unknown, precluding any detailed predictions about its reactivity with other chemical species.
Charge Distribution and Electrostatic Potential
The arrangement of electron density within a molecule, influenced by the electronegativity of its constituent atoms (in this case, chlorine, bromine, oxygen, and nitrogen), dictates its polarity and intermolecular interactions. A calculated electrostatic potential (ESP) map would visualize the regions of positive and negative charge, highlighting potential sites for electrophilic and nucleophilic attack. This information is critical for understanding how the molecule might interact with biological targets or other reactants. However, no such maps or detailed charge distribution analyses have been published for this compound.
Theoretical Reaction Mechanisms: A Missing Chapter
Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions, identifying short-lived intermediates and the energetic barriers that must be overcome.
Transition State Characterization
For any proposed synthesis or reaction involving this compound, identifying the transition state structures is key to understanding the reaction kinetics. These high-energy structures represent the energetic peak of a reaction pathway. Characterizing their geometry and energy through computational methods would provide deep insight into the feasibility and rate of key synthetic steps. This area of research remains unexplored for this compound.
The Influence of Solvents
The surrounding solvent can significantly impact the energetics of a reaction. Theoretical models can simulate these solvent effects, providing a more accurate picture of how a reaction might proceed in a laboratory setting. The energetic profile of reactions involving this compound in different solvents has not been computationally investigated.
Predicting Spectroscopic Fingerprints
Quantum mechanical calculations can predict various spectroscopic parameters, which can be used to identify and characterize a molecule. Theoretical predictions of properties such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis electronic transitions would serve as a valuable reference for experimental chemists working with this compound. To date, no such predictive data has been made available in the scientific literature.
Theoretical NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), can accurately predict NMR parameters such as chemical shifts and spin-spin coupling constants, offering valuable support for experimental data interpretation.
For 5-chloro-3-bromo-2-hydroxypyrazine, theoretical NMR chemical shifts would typically be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with a DFT functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). Such calculations would provide the absolute shielding tensors for each nucleus, which are then converted to chemical shifts relative to a standard reference compound like tetramethylsilane (B1202638) (TMS).
The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus. In 5-chloro-3-bromo-2-hydroxypyrazine, the electron-withdrawing effects of the chlorine and bromine atoms, as well as the hydroxyl group, would significantly influence the chemical shifts of the pyrazine (B50134) ring's carbon and hydrogen atoms. The sole proton on the pyrazine ring is expected to show a downfield chemical shift due to the cumulative deshielding effect of the adjacent electronegative atoms. Similarly, the carbon atoms bonded to the halogens and the hydroxyl group would exhibit distinct chemical shifts.
A hypothetical table of calculated ¹H and ¹³C NMR chemical shifts for 5-chloro-3-bromo-2-hydroxypyrazine is presented below. It is important to note that these are illustrative values, as specific published data for this compound is not available.
Table 1: Illustrative Theoretical NMR Chemical Shifts (in ppm) for 5-Chloro-3-bromo-2-hydroxypyrazine
| Atom | Predicted Chemical Shift (ppm) |
| ¹H NMR | |
| H (ring) | 8.0 - 8.5 |
| H (hydroxyl) | 5.0 - 7.0 (variable) |
| ¹³C NMR | |
| C2 (C-OH) | 155 - 160 |
| C3 (C-Br) | 130 - 135 |
| C5 (C-Cl) | 140 - 145 |
| C6 (C-H) | 135 - 140 |
Spin-spin coupling constants, which provide information about the connectivity of atoms, can also be calculated. The coupling between the ring proton and the adjacent carbon atoms, as well as long-range couplings, would be valuable for confirming the substitution pattern of the pyrazine ring.
Calculated Vibrational Frequencies and Intensities
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations are a powerful tool for predicting vibrational frequencies and their corresponding intensities, aiding in the assignment of experimental spectra. nih.govyoutube.com
For 5-chloro-3-bromo-2-hydroxypyrazine, a frequency calculation would typically be performed on the optimized geometry of the molecule using a method like B3LYP/6-311++G(d,p). The results would yield a set of vibrational modes, each with a specific frequency and intensity. These calculated frequencies are often scaled by an empirical factor to better match experimental values.
The calculated vibrational spectrum would reveal characteristic peaks corresponding to the stretching and bending modes of the various functional groups present in the molecule. Key vibrational modes would include:
O-H stretching: A broad band in the high-frequency region (around 3400-3600 cm⁻¹), characteristic of the hydroxyl group.
C-H stretching: A sharp peak around 3000-3100 cm⁻¹ corresponding to the pyrazine ring C-H bond.
C=N and C=C stretching: A series of bands in the 1400-1600 cm⁻¹ region, representing the vibrations of the pyrazine ring.
C-O stretching: A strong peak in the 1200-1300 cm⁻¹ range.
C-Cl and C-Br stretching: Vibrations at lower frequencies, typically below 800 cm⁻¹, which are characteristic of carbon-halogen bonds.
An illustrative table of calculated vibrational frequencies for key functional groups in 5-chloro-3-bromo-2-hydroxypyrazine is provided below. These are representative values and would be refined by actual quantum chemical calculations.
Table 2: Illustrative Calculated Vibrational Frequencies (in cm⁻¹) for 5-Chloro-3-bromo-2-hydroxypyrazine
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H stretch | ~3500 |
| C-H stretch (aromatic) | ~3050 |
| C=N/C=C stretch (ring) | 1400 - 1600 |
| C-O stretch | ~1250 |
| C-Cl stretch | ~750 |
| C-Br stretch | ~650 |
Conformational Analysis and Potential Energy Surfaces
Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. For 5-chloro-3-bromo-2-hydroxypyrazine, the primary source of conformational flexibility is the rotation of the hydroxyl group around the C-O bond.
A potential energy surface (PES) scan can be performed computationally to explore the energy landscape associated with this rotation. This involves systematically changing the dihedral angle of the H-O-C-N bond and calculating the energy at each step. The resulting plot of energy versus dihedral angle would reveal the most stable conformation (the global minimum) and the energy barriers to rotation.
It is expected that the pyrazine ring itself is largely planar. The conformational preference of the hydroxyl group will likely be influenced by steric interactions with the adjacent bromine atom and potential intramolecular hydrogen bonding with the ring nitrogen atom. The results of such an analysis are crucial for understanding the molecule's shape and how it might interact with other molecules.
Molecular Docking and Ligand-Receptor Interaction Modeling
While the biological activity of 5-chloro-3-bromo-2-hydroxypyrazine is not specified, molecular docking is a powerful computational technique used to predict how a small molecule (ligand) might bind to the active site of a protein (receptor). nih.govopenaccessjournals.comijprajournal.com This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. researchgate.net
In a hypothetical scenario, if a protein target was identified for pyrazine derivatives, 5-chloro-3-bromo-2-hydroxypyrazine could be docked into its binding site. The process involves:
Preparation of the Receptor and Ligand: Obtaining the 3D structures of the protein (often from a repository like the Protein Data Bank) and the ligand (from a database or by building and optimizing its geometry).
Docking Simulation: Using software like AutoDock or Glide, the ligand is placed in various orientations and conformations within the receptor's binding site.
Scoring: A scoring function is used to estimate the binding affinity for each pose, predicting the most favorable binding mode.
The results of a molecular docking study would provide insights into the potential interactions between 5-chloro-3-bromo-2-hydroxypyrazine and the amino acid residues of the binding site. These interactions could include hydrogen bonds (e.g., involving the hydroxyl group or ring nitrogens), halogen bonds (with the chlorine or bromine atoms), and van der Waals interactions. The docking score would provide a qualitative estimate of the binding strength. Such studies, even when theoretical, are invaluable for guiding the synthesis of new pyrazine derivatives with potentially improved binding affinities.
Synthetic Utility and Derivatization Strategies of 5 Chloro 3 Bromo 2 Hydroxylpyrazine
5-Chloro-3-bromo-2-hydroxylpyrazine as a Building Block in Complex Molecule Synthesis
The strategic placement of chloro, bromo, and hydroxyl functional groups on the pyrazine (B50134) ring renders 5-Chloro-3-bromo-2-hydroxypyrazine a highly versatile building block for the synthesis of more intricate molecules. The differential reactivity of the carbon-bromine and carbon-chlorine bonds allows for selective functionalization through various cross-coupling reactions. For instance, the greater reactivity of the C-Br bond often permits its selective reaction in palladium-catalyzed processes like Suzuki, Stille, or Sonogashira couplings, leaving the C-Cl bond intact for subsequent transformations. This sequential functionalization is a cornerstone of its utility in constructing complex, unsymmetrically substituted pyrazine cores.
Furthermore, the hydroxyl group can be readily converted into other functionalities, such as ethers or esters, or it can direct metallation at the adjacent C-3 position, although the presence of the bromine atom at this position makes this less common. The pyrazine nitrogen atoms also influence the reactivity of the ring, making it electron-deficient and susceptible to nucleophilic aromatic substitution under certain conditions. This multifaceted reactivity profile allows for the introduction of a diverse range of substituents, paving the way for the assembly of complex molecules with tailored electronic and steric properties. Pyrazine-containing compounds are of significant interest due to their prevalence in biologically active molecules and functional materials. tandfonline.comresearchgate.netnih.govnih.gov
Diversification Strategies for Creating Novel Pyrazine Derivatives
The inherent functionalities of 5-Chloro-3-bromo-2-hydroxypyrazine provide a platform for extensive diversification, enabling the creation of novel pyrazine derivatives with a wide spectrum of potential applications.
Parallel Synthesis and Library Generation
The well-defined reactivity of the halogen and hydroxyl groups makes 5-Chloro-3-bromo-2-hydroxypyrazine an ideal substrate for parallel synthesis and the generation of compound libraries. High-throughput screening methodologies can be effectively employed to explore a vast chemical space by systematically reacting the parent compound with a diverse set of reagents. For example, a library of pyrazine derivatives can be rapidly assembled by performing parallel Suzuki couplings with an array of boronic acids at the C-3 position, followed by another set of couplings or nucleophilic substitutions at the C-5 position. The hydroxyl group can also be derivatized in a parallel fashion, for instance, through etherification with a variety of alkyl halides. This approach is particularly valuable in drug discovery programs, where the rapid synthesis and screening of large numbers of related compounds are crucial for identifying lead structures. acs.org The generation of 2-pyrazoline (B94618) libraries from aldehydes has been demonstrated as a successful strategy in multistep automated synthesis. rsc.org
Illustrative Data Table for Parallel Synthesis:
| Entry | Reagent 1 (for C-Br) | Reagent 2 (for C-Cl) | Reagent 3 (for O-H) | Resulting Substituent Pattern |
| 1 | Phenylboronic acid | 4-Methoxyphenylboronic acid | Methyl iodide | 3-Phenyl-5-(4-methoxyphenyl)-2-methoxypyrazine |
| 2 | Thiophene-2-boronic acid | Piperidine | Ethyl bromide | 3-(Thiophen-2-yl)-5-(piperidin-1-yl)-2-ethoxypyrazine |
| 3 | Vinylboronic acid pinacol (B44631) ester | Sodium methoxide (B1231860) | Benzyl bromide | 3-Vinyl-5-methoxy-2-(benzyloxy)pyrazine |
This table is illustrative and demonstrates the potential for generating a diverse library of compounds from 5-Chloro-3-bromo-2-hydroxypyrazine.
Chemo- and Regioselective Functionalization of the Pyrazine Ring
The distinct electronic nature and steric environment of the functional groups in 5-Chloro-3-bromo-2-hydroxypyrazine allow for a high degree of chemo- and regioselectivity in its reactions. As mentioned, the C-Br bond is generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the C-Cl bond. This difference in reactivity can be exploited to selectively introduce a substituent at the 3-position.
Furthermore, the hydroxyl group can influence the regioselectivity of certain reactions. For instance, its deprotonation can enhance the nucleophilicity of the oxygen, facilitating O-alkylation or O-acylation. The choice of reaction conditions, including the catalyst, ligands, base, and solvent, is critical in controlling the outcome of the functionalization. By carefully tuning these parameters, chemists can selectively target a specific position on the pyrazine ring, enabling the synthesis of a wide range of isomers with distinct properties. The development of new chemo-, regio-, and stereoselective reactions is a continuous focus in organic synthesis. nih.govmdpi.comnih.gov
Applications in the Synthesis of Advanced Intermediates
5-Chloro-3-bromo-2-hydroxypyrazine is a valuable precursor for the synthesis of advanced intermediates that are subsequently used in the construction of larger, more complex molecules. For example, after selective functionalization at the C-3 position, the resulting 3-substituted-5-chloro-2-hydroxypyrazine can serve as an intermediate for further diversification at the C-5 position. These advanced intermediates are crucial in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials. The pyrazine core is a common motif in many biologically active compounds. researchgate.netnih.govontosight.ai
Examples of Advanced Intermediates from 5-Chloro-3-bromo-2-hydroxypyrazine:
| Intermediate | Synthetic Transformation | Potential Application of Final Product |
| 3-Aryl-5-chloro-2-hydroxypyrazine | Suzuki coupling at C-3 | Pharmaceutical synthesis |
| 5-Amino-3-bromo-2-hydroxypyrazine | Nucleophilic aromatic substitution of chloride | Agrochemical development |
| 3-Ethynyl-5-chloro-2-hydroxypyrazine | Sonogashira coupling at C-3 | Materials science (e.g., organic electronics) |
This table provides examples of advanced intermediates that can be synthesized from the title compound.
Development of Novel Methodologies Facilitated by the Compound's Unique Reactivity
The unique electronic and steric properties of 5-Chloro-3-bromo-2-hydroxypyrazine can facilitate the development of novel synthetic methodologies. Its dihalogenated nature provides a platform for studying the selectivity of various catalytic systems. For instance, researchers can use this compound to develop new catalysts or reaction conditions that allow for the selective activation of one C-X bond over another. The insights gained from such studies can then be applied to the synthesis of other complex halogenated heterocycles. The development of new synthetic methods is a key area of chemical research. nih.govmdpi.com
Q & A
Q. Advanced
- pH range : Test aqueous buffers (pH 1–13) at 25–60°C.
- Analytical methods : Monitor degradation via HPLC (C18 columns) with UV detection (λ = 254 nm).
- Kinetic modeling : Determine degradation rate constants (k) using first-order kinetics. Stability is likely compromised in strong acids/bases due to hydroxyl group protonation/deprotonation.
What impurities are common in this compound synthesis?
Q. Basic
- Di-halogenated byproducts : Over-bromination at position 5 or residual dichloropyrazines .
- Oxidation products : Hydroxyl group oxidation to carbonyls under aerobic conditions.
Identification methods: GC-MS for volatile impurities, LC-MS for polar byproducts.
How do computational methods aid structural elucidation of ambiguous halogenated pyrazines?
Q. Advanced
- Density Functional Theory (DFT) : Predicts NMR chemical shifts (e.g., via Gaussian09) and compares them to experimental data .
- Molecular docking : Explores hydrogen-bonding networks in crystal packing .
Software like SHELXPRO interfaces with crystallographic data to validate hydrogen-bonding interactions .
How do hydroxyl and halogen groups influence solubility and crystallinity?
Q. Basic
- Solubility : Hydroxyl enhances solubility in polar solvents (e.g., methanol); halogens reduce it in non-polar solvents.
- Crystallinity : Hydrogen bonding (O–H⋯N) promotes crystal lattice formation, as seen in related bromo-chloro derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
